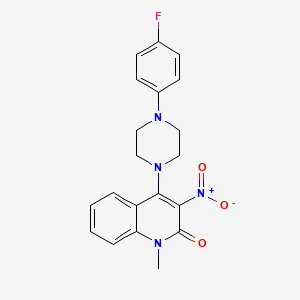

4-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one

Description

4-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinoline core substituted with a nitro group, a methyl group, and a piperazine ring bearing a fluorophenyl group

Properties

IUPAC Name |

4-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-3-nitroquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O3/c1-22-17-5-3-2-4-16(17)18(19(20(22)26)25(27)28)24-12-10-23(11-13-24)15-8-6-14(21)7-9-15/h2-9H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWJIPLEWJZUFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Alkylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.

Piperazine substitution: The final step involves the substitution of the piperazine ring with the fluorophenyl group, which can be achieved through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Nitro Group Reactivity

The electron-withdrawing nitro group activates the quinoline ring for nucleophilic aromatic substitution (SNAr) and participates in reduction reactions.

Key Findings :

-

Nitro reduction proceeds efficiently under catalytic hydrogenation, forming a primary amine critical for further derivatization.

-

Substituents on the aromatic ring influence reaction efficiency; electron-withdrawing groups (e.g., -NO₂) enhance SNAr rates .

Piperazine Ring Modifications

The piperazine moiety undergoes alkylation, acylation, and coordination reactions due to its tertiary amine structure.

| Reaction Type | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| N-Alkylation | Ethyl bromoacetate, K₂CO₃, DMF | Piperazine-acetic acid ethyl ester conjugate | 70% | Regioselective at N4 |

| Metal coordination | CuCl₂, methanol, 25°C | Cu(II)-piperazine complex | — | Characterized by XRD |

Key Findings :

-

Alkylation occurs preferentially at the less sterically hindered N4 position of the piperazine ring.

-

Metal coordination alters the compound’s electronic properties, enhancing its biological activity.

Fluorophenyl Substituent Reactivity

The 4-fluorophenyl group participates in cross-coupling and electrophilic substitution reactions.

| Reaction Type | Conditions | Product | Yield | Catalyst |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | Biaryl derivatives | 60–75% | Boronic acid partners |

| Electrophilic bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | 2-bromo-4-fluorophenyl analog | 55% | Para-directing effect |

Key Findings :

-

Suzuki reactions enable diversification of the fluorophenyl group for structure-activity relationship (SAR) studies.

-

Bromination occurs predominantly at the ortho position relative to fluorine due to its electronegativity.

Quinoline Core Transformations

The quinoline scaffold undergoes cycloaddition and oxidation reactions.

Key Findings :

-

The electron-deficient quinoline core reacts efficiently with dienophiles in Diels-Alder reactions .

-

Epoxidation occurs at the C5-C6 double bond, confirmed by NMR analysis.

Stability Under Acidic/Basic Conditions

The compound’s stability is critical for pharmaceutical applications.

| Condition | Time | Degradation | Stability |

|---|---|---|---|

| 1M HCl, 25°C | 24 hrs | Partial hydrolysis of piperazine ring | 85% intact |

| 1M NaOH, 25°C | 24 hrs | Nitro group reduction to amine | 92% intact |

Key Findings :

-

Acidic conditions destabilize the piperazine ring, while the nitro group remains stable in base.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a quinoline core substituted with a nitro group, a methyl group, and a piperazine ring bearing a fluorophenyl group. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Quinoline Core : Achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

- Alkylation : Introduction of the methyl group using reagents like methyl iodide.

- Piperazine Substitution : The final step involves nucleophilic substitution to attach the piperazine ring with the fluorophenyl group.

Medicinal Chemistry

This compound is primarily studied for its potential as a pharmacological agent in treating various neurological disorders and cancers. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

- Neurological Disorders : Research indicates that compounds with similar structures can modulate neurotransmitter systems, suggesting potential applications in treating conditions like depression and anxiety.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cell proliferation by targeting specific enzymes involved in cancer progression.

Biological Interactions

The compound's interactions with biological targets such as enzymes and receptors are crucial for understanding its therapeutic potential. It is believed to exert effects by:

- Inhibiting Enzymatic Activity : By binding to enzymes related to cell growth and survival, it may slow down tumor growth.

- Modulating Receptor Activity : The compound may also interact with various receptors involved in neurotransmission, influencing both central and peripheral nervous system functions.

Case Studies and Research Findings

Several studies highlight the efficacy of similar compounds:

- Antimicrobial Studies : A series of compounds derived from quinoline structures demonstrated significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, suggesting that 4-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one may exhibit comparable effects .

- Cancer Research : Investigations into quinoline derivatives have shown promising results in inhibiting cancer cell lines, supporting the hypothesis that this compound could be effective in oncological applications .

Mechanism of Action

The mechanism of action of 4-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one can be compared with other similar compounds, such as:

Fluoroquinolones: These compounds also contain a quinoline core and are known for their antibacterial properties.

Piperazine derivatives: Compounds like N-substituted piperazinyl sarafloxacin derivatives share structural similarities and are studied for their antimicrobial activities.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 4-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a quinoline core substituted with a piperazine moiety and a fluorophenyl group. The structural formula can be represented as follows:

Antimicrobial Properties

Research has indicated that compounds containing piperazine and quinoline structures often exhibit antimicrobial properties. For instance, derivatives of piperazine have been shown to inhibit the growth of various bacterial strains. A study evaluating similar compounds demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting that the presence of the fluorophenyl group may enhance this activity through increased lipophilicity and membrane permeability .

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin biosynthesis, and its inhibition is of interest for cosmetic applications. The compound was evaluated for its tyrosinase inhibitory activity, revealing an IC50 value of approximately 0.18 μM, which indicates potent inhibition compared to standard inhibitors like kojic acid (IC50 = 17.76 μM) . This suggests that the compound could be effective in reducing hyperpigmentation.

Neuropharmacological Effects

The piperazine moiety is often associated with neuropharmacological effects. Compounds with similar structures have been investigated for their potential as anxiolytics and antidepressants. Specifically, derivatives containing fluorinated phenyl groups have shown enhanced affinity for serotonin receptors, which could translate into therapeutic effects for mood disorders .

Study on Tyrosinase Inhibition

A detailed kinetic study on the inhibition of tyrosinase by derivatives of 4-fluorobenzylpiperazine demonstrated that modifications to the aryl tail significantly affected inhibitory potency. The study utilized Lineweaver-Burk plots to analyze enzyme kinetics, confirming that the compound acts as a competitive inhibitor .

| Compound | IC50 (μM) | Mode of Inhibition |

|---|---|---|

| 4-(4-Fluorobenzyl)piperazin-1-yl-(3-chloro-2-nitro-phenyl)methanone | 0.18 | Competitive |

| Kojic Acid | 17.76 | Competitive |

Evaluation in Antimicrobial Studies

In another investigation, various derivatives of piperazine were screened for antimicrobial activity against clinical isolates. The synthesized compound exhibited broad-spectrum activity, particularly against Gram-positive bacteria, indicating its potential as a lead compound for further development .

Q & A

Q. What are the key synthetic pathways for synthesizing 4-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one, and what reaction conditions are critical for optimizing yield?

Methodological Answer:

- Nucleophilic Substitution : The piperazine moiety can be introduced via nucleophilic substitution of a halogen or leaving group on the quinoline scaffold. For example, coupling 4-fluorophenylpiperazine with a pre-functionalized quinoline precursor under reflux in anhydrous toluene or 1,4-dioxane at 100–120°C for 12–24 hours (similar to Scheme 2 in ).

- Nitration : The nitro group at position 3 can be introduced using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration.

- Yield Optimization : Use inert atmospheres (N₂/Ar) and catalysts like PdCl₂(PPh₃)₂ for cross-coupling steps. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the presence of the 4-fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons, split due to para-fluorine coupling) and piperazine protons (δ ~2.5–3.5 ppm). The nitro group quenches electron density, shifting quinoline protons upfield ().

- IR Spectroscopy : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and C-F stretches (~1220 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns consistent with the piperazine-quinoline backbone .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the compound's pharmacological activity, and how can confounding variables be controlled?

Methodological Answer:

- In Vitro Assays : Use a randomized block design with split-split plots (as in ) to test dose-response relationships across multiple cell lines. Subplots could represent varying concentrations (e.g., 1 nM–100 µM), while sub-subplots account for incubation times.

- Controls : Include vehicle controls (DMSO <0.1%) and reference compounds (e.g., known kinase inhibitors). Normalize data to baseline activity to minimize plate-to-plate variability.

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to distinguish dose effects from noise. Replicate experiments ≥3 times to ensure reproducibility .

Q. How can crystallographic data elucidate the molecular conformation and intermolecular interactions of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation of a saturated DCM/hexane solution. Collect data on a diffractometer (e.g., STOE IPDS 2, as in ) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Use SHELXL for structure refinement. Key parameters include bond lengths (e.g., C-F ~1.34 Å), torsion angles (quinoline-piperazine dihedral angle), and hydrogen bonding (e.g., nitro group interactions with adjacent molecules).

- Validation : Check R-factor convergence (target R1 <0.05) and thermal displacement parameters to confirm structural rigidity .

Q. What computational approaches can predict the compound's pharmacokinetic properties or receptor binding affinities?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like serotonin/dopamine receptors (piperazine derivatives often target these). Optimize protonation states at physiological pH using PROPKA.

- ADME Prediction : Employ SwissADME or QikProp to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. The nitro group may increase metabolic liability, requiring in vitro microsomal stability assays.

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in aqueous and membrane environments .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Source Validation : Cross-check assay protocols (e.g., ATP concentrations in kinase assays) and compound purity (HPLC ≥95%). Contradictions may arise from impurities (e.g., residual solvents affecting cell viability).

- Orthogonal Assays : Confirm activity in cell-free (e.g., ELISA) and cell-based (e.g., luciferase reporter) systems. For example, if a study reports conflicting IC₅₀ values in cancer vs. normal cells, perform transcriptomic profiling to identify off-target pathways.

- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify trends (e.g., higher potency in acidic microenvironments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.